5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid is a complex organic compound that features a benzimidazole ring fused with a selenophene ring and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid typically involves the reaction of 1-methyl-1H-benzimidazole with selenophene-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in 20% aqueous sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The selenophene ring may contribute to the compound’s redox properties, allowing it to participate in electron transfer reactions. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzimidazole: Lacks the selenophene and sulfonic acid groups, making it less reactive in certain chemical reactions.
Selenophene-2-sulfonic acid: Does not have the benzimidazole ring, limiting its biological activity.
5-(1-Methyl-1H-benzimidazol-2-yl)thiophene-2-sulfonic acid: Similar structure but with a thiophene ring instead of a selenophene ring, which may alter its redox properties and reactivity.
Uniqueness
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid is unique due to the combination of the benzimidazole and selenophene rings, along with the sulfonic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
89155-23-7 |
---|---|
Molecular Formula |
C12H10N2O3SSe |
Molecular Weight |
341.26 g/mol |
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)selenophene-2-sulfonic acid |
InChI |
InChI=1S/C12H10N2O3SSe/c1-14-9-5-3-2-4-8(9)13-12(14)10-6-7-11(19-10)18(15,16)17/h2-7H,1H3,(H,15,16,17) |
InChI Key |
PAXLWRQRYALWOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C([Se]3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.